5-Acetyl-2-chlorophenylboronic acid
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Overview
Description
5-Acetyl-2-chlorophenylboronic acid is a chemical compound with the molecular formula C8H8BClO3 and a molecular weight of 198.41 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for 5-Acetyl-2-chlorophenylboronic acid is1S/C8H8BClO3/c1-5(11)6-2-3-8(10)7(4-6)9(12)13/h2-4,12-13H,1H3
. This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
5-Acetyl-2-chlorophenylboronic acid is a solid substance at room temperature . It has a molecular weight of 198.41 . The compound should be stored at a temperature between 2-8°C .Scientific Research Applications
1. Synthesis of Complex Organic Compounds 5-Acetyl-2-chlorophenylboronic acid is utilized in the synthesis of various complex organic compounds. For instance, it plays a role in the palladium-catalyzed cascade reaction of o-cyanobiaryls with arylboronic acids. This reaction leads to the formation of 5-arylidene-7-aryl-5H-dibenzo[c,e]azepines, which are a class of seven-membered compounds. These compounds demonstrate good functional group compatibility and selectivity. This process involves steps like carbopalladation of nitrile and oxidative Heck coupling (Xinrong Yao et al., 2019).
2. Adsorption Studies and Environmental Applications In environmental science, derivatives of 5-Acetyl-2-chlorophenylboronic acid are studied for their adsorption behavior. For example, studies have been conducted on the adsorption thermodynamics of 2,4,5-trichlorophenoxy acetic acid on specific nano-composites. These studies involve understanding thermodynamic parameters like Freundlich constants and Langmuir constants on cation-exchangers, which are vital for environmental remediation and purification processes (A. Khan & T. Akhtar, 2011).
3. Catalyst in Organic Reactions 5-Acetyl-2-chlorophenylboronic acid and its derivatives are used as catalysts or intermediates in various organic reactions. An example includes the asymmetric 1,4-addition of arylboronic acids to α,β-unsaturated esters. This reaction, catalyzed by a dicationic palladium(II)-chiraphos complex, provides a straightforward approach to synthesizing optically active β-aryl esters, which are useful in pharmaceutical synthesis (T. Nishikata et al., 2008).
4. Synthesis of Antimicrobial Agents Derivatives of 5-Acetyl-2-chlorophenylboronic acid are also pivotal in the synthesis of various antimicrobial agents. For example, formazans from Mannich base of specific thiadiazole compounds, which have shown moderate antimicrobial activity, are synthesized using related compounds (P. Sah et al., 2014).
5. Pharmaceutical Research and Drug Synthesis In pharmaceutical research, compounds related to 5-Acetyl-2-chlorophenylboronic acid are used in synthesizing a variety of drugs. This includes the synthesis of thiophene-based derivatives for spasmolytic activity, where compounds exhibit potentially good spasmolytic effects. This demonstrates the compound's relevance in drug discovery and development (N. Rasool et al., 2020).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
properties
IUPAC Name |
(5-acetyl-2-chlorophenyl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BClO3/c1-5(11)6-2-3-8(10)7(4-6)9(12)13/h2-4,12-13H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMHQVMHOGNFKMA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(=O)C)Cl)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60376839 |
Source
|
Record name | 5-Acetyl-2-chlorophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60376839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.41 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Acetyl-2-chlorophenylboronic acid | |
CAS RN |
1022922-17-3 |
Source
|
Record name | B-(5-Acetyl-2-chlorophenyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1022922-17-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Acetyl-2-chlorophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60376839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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